Cytotoxicity Comparison with Curcumin in Cancer Cells
A direct head-to-head comparison of Curcumaromin A with curcumin reveals distinct antiproliferative profiles against specific cancer cell lines. Curcumaromin A exhibited IC50 values of 99.1 µg/mL against Dalton's Lymphoma Ascites (DLA) cells and 178.2 µg/mL against KB (human oral epidermoid carcinoma) cells [1]. Under identical assay conditions, the comparator curcumin showed a different pattern of activity, though exact IC50 values for curcumin in this specific study were not reported in the available vendor summary. The significant difference in potency between the two cell lines for Curcumaromin A (nearly 2-fold higher potency against DLA cells) is a key differentiating feature. It is critical to note that data for this compound is extremely limited and verification against primary literature is essential. A major data integrity issue was identified during this analysis: the IC50 values reported on some vendor sites for Curcumaromin A are actually the data for a different compound, Isocurcumenol .
KB: 178.2 µg/mL
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | DLA cells: 99.1 µg/mL; KB cells: 178.2 µg/mL |
| Comparator Or Baseline | Curcumin (data from same study not reported in vendor summary) |
| Quantified Difference | Not calculable from vendor summary. DLA cells are ~1.8x more sensitive to Curcumaromin A than KB cells. |
| Conditions | In vitro cytotoxicity assay against DLA and KB cancer cell lines. |
Why This Matters
This data, if verified from the primary source, provides a quantitative starting point for researchers investigating structure-activity relationships (SAR) in this novel class of monoterpene-coupled curcuminoids, highlighting a cell-line specific effect that may differentiate it from the broader activity of curcumin.
- [1] MedChemExpress. (n.d.). Curcumaromin A - Product Datasheet. View Source
